molecular formula C12H6F3NO5 B6358432 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid CAS No. 240408-93-9

5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid

Cat. No. B6358432
CAS RN: 240408-93-9
M. Wt: 301.17 g/mol
InChI Key: QPEQQJGUUDYDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid, also known as 5-NPTF, is an organic compound with a wide range of applications in scientific research, particularly in biochemistry, pharmacology, and drug discovery. 5-NPTF is a colorless solid that is soluble in organic solvents and has a melting point of 140-142°C. The compound has been studied for its potential use in drug design and the development of new therapies.

Scientific Research Applications

5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid has been studied for its potential use in drug design and the development of new therapies. The compound has been found to inhibit the activity of several enzymes, including cytochrome P450s, cyclooxygenases, and lipoxygenases, which are involved in the metabolism of drugs and other compounds. This compound has also been studied for its potential use in the development of new anti-inflammatory drugs. The compound has been found to inhibit the activity of several inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. Additionally, this compound has been studied for its potential use in the development of new cancer therapies. The compound has been found to inhibit the activity of several oncogenic proteins, such as p53, c-Myc, and Akt.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid is not fully understood, but it is believed to involve the inhibition of several enzymes, including cytochrome P450s, cyclooxygenases, and lipoxygenases. The inhibition of these enzymes is believed to lead to the inhibition of several metabolic pathways, including the metabolism of drugs and other compounds. Additionally, this compound is believed to inhibit the activity of several inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. Finally, this compound is believed to inhibit the activity of several oncogenic proteins, such as p53, c-Myc, and Akt.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully studied. However, the compound has been found to inhibit the activity of several enzymes, including cytochrome P450s, cyclooxygenases, and lipoxygenases. Additionally, this compound has been found to inhibit the activity of several inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. Finally, this compound has been found to inhibit the activity of several oncogenic proteins, such as p53, c-Myc, and Akt.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, this compound is relatively easy to handle and store. The major limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

The potential future directions for 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid include further studies on its mechanism of action, its potential use in drug design and the development of new therapies, and its potential use in the development of new cancer therapies. Additionally, further studies could be conducted to explore the potential use of this compound in other areas, such as the development of new antibiotics and antiviral drugs. Finally, further studies could be conducted to explore the potential of this compound as a diagnostic tool.

Synthesis Methods

5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid can be synthesized through a two-step reaction involving the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride and subsequent condensation with furan-2-carboxylic acid. The first step involves the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine. The reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride leads to the formation of 4-nitrophenyl trifluoromethanesulfonate. The second step involves the condensation of the 4-nitrophenyl trifluoromethanesulfonate with furan-2-carboxylic acid in the presence of a base, such as pyridine. The condensation of the 4-nitrophenyl trifluoromethanesulfonate with furan-2-carboxylic acid leads to the formation of this compound.

properties

IUPAC Name

5-(4-nitrophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO5/c13-12(14,15)10-8(11(17)18)5-9(21-10)6-1-3-7(4-2-6)16(19)20/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEQQJGUUDYDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.